molecular formula C12H13NOS B13832184 Cyclopentanol, 3-(2-benzothiazolyl)-

Cyclopentanol, 3-(2-benzothiazolyl)-

Cat. No.: B13832184
M. Wt: 219.30 g/mol
InChI Key: FRCXZDLFJVZLPJ-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)cyclopentanol is a compound that features a benzothiazole moiety attached to a cyclopentanol group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)cyclopentanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)cyclopentanol is unique due to its specific structure, which combines the benzothiazole moiety with a cyclopentanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2

InChI Key

FRCXZDLFJVZLPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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